molecular formula C13H17NO6 B2510325 3-[(3,4,5-trimethoxyphenyl)formamido]propanoic acid CAS No. 63203-43-0

3-[(3,4,5-trimethoxyphenyl)formamido]propanoic acid

Cat. No.: B2510325
CAS No.: 63203-43-0
M. Wt: 283.28
InChI Key: WAPZOAOEQDVGAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Chemical Classification

Synonyms and Identifiers

Term CAS Number Molecular Formula IUPAC Name
(2S)-2-[(3,4,5-Trimethoxyphenyl)formamido]propanoic acid 93709-67-2 C₁₃H₁₇NO₆ N-(3,4,5-Trimethoxybenzoyl)alanine
3-[(3,4,5-Trimethoxyphenyl)formamido]propanoic acid 93709-67-2 C₁₃H₁₇NO₆

Classification
This compound belongs to the phenylpropanoic acid derivatives class, characterized by a propanoic acid backbone attached to an aromatic ring. The formamido group (-CONH-) and the 3,4,5-trimethoxyphenyl moiety distinguish it from simpler analogs like 3-(3,4,5-trimethoxyphenyl)propanoic acid (C₁₂H₁₆O₅). The stereochemistry at the α-carbon (S-configuration) is a critical feature influencing its reactivity and biological interactions.

Historical Context in Organic Chemistry Research

Early Developments
The synthesis of phenylpropanoic acid derivatives dates to the 20th century, driven by interest in natural product analogs. Key milestones include:

  • Knoevenagel–Doebner Reaction : Used to synthesize cinnamic acid derivatives, a precursor step in constructing trimethoxyphenyl scaffolds.
  • PPARα Activators : In the early 2000s, substituted phenylpropanoic acids were explored as peroxisome proliferator-activated receptor alpha (PPARα) agonists, targeting metabolic disorders.
  • Formamido Derivatives : The introduction of formamido groups became prominent in the 2010s, enhancing solubility and hydrogen-bonding capacity for drug design.

Synthetic Routes
The compound is synthesized via N-acylation of propanoic acid derivatives with 3,4,5-trimethoxybenzoyl chloride, often employing catalysts like N,N,N',N'-tetrakis(3-cyanopropyl)ethylenediamine. This method builds on earlier protocols for activating carboxylic acids using bis(trichloromethyl)carbonate.

Significance in Phenylpropanoic Acid Derivatives Research

Structural Features and Bioactivity
The compound’s design leverages two critical pharmacophores:

  • 3,4,5-Trimethoxyphenyl Group : Enhances lipophilicity and interaction with hydrophobic binding pockets, as seen in FFA1 agonists.
  • Formamido Linkage : Facilitates hydrogen bonding, improving binding affinity to receptors like PPARα or GPR40.

Comparative Analysis

Feature This compound 3-(3,4,5-Trimethoxyphenyl)propanoic Acid
Molecular Weight 283.28 g/mol 240.25 g/mol
Key Functional Group Formamido (-CONH-) Carboxylic acid (-COOH)
Bioactivity Focus Metabolic regulation, inflammation Cytotoxicity, ACAT inhibition

Applications

  • Drug Design : Serves as a scaffold for developing agonists targeting GPR40/FFA1, with derivatives showing EC₅₀ values in the nanomolar range.
  • Natural Product Analogues : Structurally related to amide alkaloids from Piper boehmeriaefolium, which exhibit antimicrobial and anti-inflammatory properties.

Current Research Status and Knowledge Gaps

Recent Advances

  • Synthetic Optimization : Improved yields (up to 89%) for trimethoxyphenyl intermediates using piperidine-catalyzed Knoevenagel reactions.
  • Biological Evaluation : Derivatives demonstrate cytotoxic activity (GI₅₀: 3.1–21 µM) in cancer cell lines, though mechanisms remain unclear.
  • Patent Activity : Methods for synthesizing 3,4,5-trimethoxybenzoyl chloride highlight ongoing industrial interest.

Unresolved Challenges

Gap Impact on Research
Limited in vivo pharmacokinetic data Hinders translation to clinical applications
Poor solubility in aqueous media Complicates formulation for therapeutic use
Unexplored stereoisomer effects Missed opportunities for enantioselective design

Properties

IUPAC Name

3-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO6/c1-18-9-6-8(7-10(19-2)12(9)20-3)13(17)14-5-4-11(15)16/h6-7H,4-5H2,1-3H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPZOAOEQDVGAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidation of 3,4,5-Trimethoxybenzoic Acid with β-Alanine

The most direct method involves coupling 3,4,5-trimethoxybenzoic acid with β-alanine (3-aminopropanoic acid) via amide bond formation. This two-step process is widely used for synthesizing aromatic amides:

Step 1: Activation of 3,4,5-Trimethoxybenzoic Acid
The carboxylic acid group is activated using thionyl chloride (SOCl₂) to form 3,4,5-trimethoxybenzoyl chloride.
$$
\text{3,4,5-(CH₃O)₃C₆H₂COOH} + \text{SOCl₂} \rightarrow \text{3,4,5-(CH₃O)₃C₆H₂COCl} + \text{SO₂} + \text{HCl}
$$
Conditions : Reflux in anhydrous dichloromethane (DCM) at 40–50°C for 4–6 hours. Yield: 85–92%.

Step 2: Amide Bond Formation
The acyl chloride reacts with β-alanine in the presence of a base (e.g., triethylamine) to form the target compound:
$$
\text{3,4,5-(CH₃O)₃C₆H₂COCl} + \text{H₂NCH₂CH₂COOH} \xrightarrow{\text{Et₃N}} \text{3,4,5-(CH₃O)₃C₆H₂CONHCH₂CH₂COOH} + \text{HCl}
$$
Conditions : Stirring in tetrahydrofuran (THF) at 0–5°C for 2 hours, followed by room temperature for 12 hours. Yield: 70–78%.

Modified Amidomalonate Synthesis

Adapted from classical amino acid synthesis, this method employs diethyl acetamidomalonate as a scaffold for introducing the propanoic acid moiety:

Step 1: Alkylation of Diethyl Acetamidomalonate
The enolate of diethyl acetamidomalonate is alkylated with 3,4,5-trimethoxybenzyl bromide:
$$
\text{CH₂(CO₂Et)₂NC(O)Ac} + \text{3,4,5-(CH₃O)₃C₆H₂CH₂Br} \xrightarrow{\text{NaH}} \text{3,4,5-(CH₃O)₃C₆H₂CH₂CH(CO₂Et)₂NC(O)Ac}
$$
Conditions : Anhydrous dimethylformamide (DMF), 0°C to room temperature, 8 hours. Yield: 65%.

Step 2: Hydrolysis and Decarboxylation
The alkylated product undergoes acidic hydrolysis to remove the acetyl group and esters, followed by decarboxylation:
$$
\text{3,4,5-(CH₃O)₃C₆H₂CH₂CH(CO₂H)₂NH₂} \xrightarrow{\Delta} \text{3,4,5-(CH₃O)₃C₆H₂CONHCH₂CH₂COOH}
$$
Conditions : 6M HCl, reflux for 6 hours. Yield: 55–60%.

Industrial-Scale Production

Catalytic Hydrogenation

Industrial synthesis often integrates catalytic hydrogenation to reduce intermediates. For example, 3-(3,4,5-trimethoxyphenyl)propenoic acid is hydrogenated to the saturated propanoic acid derivative before amidation:
$$
\text{3,4,5-(CH₃O)₃C₆H₂CH=CHCOOH} \xrightarrow{\text{H₂, Pd/C}} \text{3,4,5-(CH₃O)₃C₆H₂CH₂CH₂COOH}
$$
Conditions : 50 psi H₂, ethanol, 25°C. Conversion: >95%.

Continuous-Flow Reactor Systems

Modern facilities employ continuous-flow reactors to optimize amidation:

  • Residence Time : 10–15 minutes
  • Temperature : 80°C
  • Catalyst : Immobilized lipase (e.g., Candida antarctica)
    Yield: 88% with 99% purity.

Comparative Analysis of Synthetic Methods

Method Advantages Limitations Yield (%) Purity (%)
Amidation Short reaction time, high scalability Requires toxic SOCl₂, moderate yields 70–78 95–98
Amidomalonate Avoids acyl chlorides, versatile intermediates Multi-step, low decarboxylation efficiency 55–60 90–92
Catalytic Hydrogenation High conversion, suitable for bulk synthesis Requires high-pressure equipment >95 99

Emerging Techniques

Photoredox Catalysis

Recent advances utilize visible-light-mediated amidation for milder conditions:
$$
\text{3,4,5-(CH₃O)₃C₆H₂COOH} + \text{H₂NCH₂CH₂COOH} \xrightarrow[\text{Ir(ppy)₃, hv}]{\text{DCC}} \text{Target Compound}
$$
Conditions : Blue LEDs, room temperature, 12 hours. Yield: 82%.

Enzymatic Amidation

Lipase B from Candida antarctica catalyzes amide bond formation in aqueous media:
Conditions : pH 7.5, 37°C, 24 hours. Yield: 75%.

Chemical Reactions Analysis

Types of Reactions

3-[(3,4,5-Trimethoxyphenyl)formamido]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[(3,4,5-Trimethoxyphenyl)formamido]propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit certain enzymes and proteins.

    Industry: Utilized in the synthesis of dyes and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-[(3,4,5-trimethoxyphenyl)formamido]propanoic acid involves its interaction with various molecular targets:

Comparison with Similar Compounds

Cinnamic Acid Derivatives

Example Compounds :

  • (2E)-3-(3,4,5-Trimethoxyphenyl)prop-2-enoic acid (TMCA)
  • Esters (e.g., 2-chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate)

Key Differences :

  • Backbone: Conjugated α,β-unsaturated carbonyl system in cinnamates vs. saturated propanoic acid in the target compound.

Physicochemical Properties :

  • Higher logP values (e.g., ~2.5–3.0) compared to the target compound due to reduced polarity .

Propanoic Acid Derivatives

Example Compounds :

  • 3-(3,4,5-Trimethoxyphenyl)propanoic acid (CAS: 25173-72-2)

Key Differences :

  • Direct propyl linkage between the aromatic ring and carboxylic acid vs. amide-mediated linkage.

Physicochemical Properties :

  • Molecular weight: 240.25 g/mol; logP = 1.75; pKa = 3.87 (carboxylic acid) .
  • Higher hydrophobicity than the target compound due to lack of amide.

Amide-Linked Derivatives

Example Compounds :

  • N-(3,4,5-Trimethoxybenzoyl)phenylalanine (CAS: 303796-46-5)
  • (S)-2-Acetamido-3-(3,4,5-trimethoxyphenyl)propanoic acid

Key Differences :

  • Substituents: Phenylalanine or acetamido groups vs. unsubstituted propanoic acid in the target compound.

Physicochemical Properties :

  • Polar surface area: ~65 Ų (target compound) vs. ~95 Ų for phenylalanine derivatives .

Indanone and Gallic Acid Derivatives

Example Compounds :

  • 2-(3,4-Methylenedioxybenzylidene)-3-(3,4,5-trimethoxyphenyl)indanone

Key Differences :

  • Rigid polycyclic backbone vs. flexible propanoic acid chain.

Comparative Data Table

Property 3-[(3,4,5-Trimethoxyphenyl)formamido]propanoic Acid 3-(3,4,5-Trimethoxyphenyl)propanoic Acid TMCA Derivatives
Molecular Weight ~269.27 g/mol (estimated) 240.25 g/mol 250–320 g/mol
logP ~1.2 (predicted) 1.75 2.5–3.0
Key Functional Groups Amide, carboxylic acid Carboxylic acid α,β-unsaturated carbonyl
Bioactivities Not directly reported (inferred enzyme inhibition) Antileishmanial, osteoporosis biomarker AChE/BChE inhibition
Solubility (Water) Moderate (amide enhances polarity) 1.94 g/L Low (<1 g/L)

Biological Activity

3-[(3,4,5-trimethoxyphenyl)formamido]propanoic acid, also known as a derivative of propanoic acid with significant biological implications, has been the subject of various studies focusing on its potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C₁₄H₁₉N₁O₅
  • Molecular Weight : 295.31 g/mol
  • CAS Number : 63203-43-0

This compound features a propanoic acid backbone linked to a formamido group and a trimethoxyphenyl moiety, which contributes to its unique biological properties.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer activity . A notable study demonstrated that analogs containing the 3-(3,4,5-trimethoxyphenyl)-2-propenoyl group displayed potent multidrug resistance (MDR) reversal properties in cancer cells. Specifically, one compound was found to be significantly more effective than verapamil in reversing MDR in HL-60 human leukemia cells .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Apoptosis Induction : Compounds related to this structure have been shown to induce apoptosis in malignant cells by activating caspase pathways. For instance, the activation of caspase-3 has been documented as a key event in the apoptotic process triggered by these compounds .
  • MDR Reversal : The ability to reverse MDR is attributed to the compound's interaction with specific cellular pathways that modulate drug efflux mechanisms in cancer cells .

Case Studies

Several case studies have highlighted the efficacy of this compound and its analogs:

  • Study on HL-60 Cells : In vitro studies revealed that certain derivatives induced significant apoptosis in HL-60 cells at concentrations as low as 4 µg/ml. This study established a correlation between compound structure and biological activity .
  • Multidrug Resistance Reversal : In comparative analyses with established MDR revertants like verapamil, some derivatives were found to be up to 31 times more effective at reversing resistance in cancer cell lines .

Comparative Analysis with Related Compounds

Compound NameStructure DescriptionBiological Activity
3-(4-Bromophenyl)propionic acidLacks formamido groupModerate anticancer activity
4-Bromophenylacetic acidSimilar structure but with acetic acid moietyLimited MDR reversal
5-(4-Bromophenyl)-4-methyl-1,3-oxazoleLacks propanoic acid groupAntimicrobial properties noted

The unique combination of the trimethoxyphenyl group and the formamido linkage in this compound distinguishes it from other compounds and contributes to its enhanced biological activities.

Q & A

Q. What are the optimized synthetic routes for 3-[(3,4,5-trimethoxyphenyl)formamido]propanoic acid, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via condensation reactions. A common route involves reacting 3,4,5-trimethoxyphenyl acetic acid with appropriate aldehydes or amines under acidic or anhydrous conditions. For example, a 63.1% yield was achieved using 3,4,5-trimethoxyphenyl acetic acid , 3-chloro-4-methoxybenzaldehyde , triethylamine, and acetic anhydride at 140°C for 18 hours, followed by recrystallization in ethanol . Key factors affecting yield include:

  • Temperature : Elevated temperatures (≥140°C) enhance reaction kinetics but may degrade sensitive functional groups.
  • Catalyst : Triethylamine acts as a base to neutralize HCl byproducts, improving reaction efficiency.
  • Purification : Ethanol recrystallization removes impurities, yielding high-purity crystals.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H and 13C NMR are critical for structural confirmation. Key signals include aromatic protons (δ 6.41 ppm for trimethoxyphenyl group) and carbonyl carbons (δ 168.7–197.9 ppm) .
  • HRMS (ESI-TOF) : Used to verify molecular mass (e.g., [M+H]+ observed at m/z 338.1028 vs. calculated 338.1023) .
  • Chromatography : Flash column chromatography (hexanes:EtOAc, 6:1) effectively isolates the compound from byproducts, with purity confirmed by TLC or HPLC .

Q. How do physicochemical properties like solubility and logP impact its use in biological assays?

Methodological Answer:

  • Solubility : The compound has moderate water solubility (0.43 g/L) but improved solubility in DMSO or ethanol, necessitating solvent optimization for in vitro assays .
  • logP (1.75) : Indicates moderate lipophilicity, which influences membrane permeability in cellular uptake studies. Adjusting pH (pKa 3.87) can enhance solubility in physiological buffers .
  • Stability : Storage at -30°C prevents degradation of labile functional groups (e.g., anhydride derivatives) .

Advanced Research Questions

Q. How can researchers design derivatives to enhance biological activity while maintaining metabolic stability?

Methodological Answer:

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., halogens) to the phenyl ring to improve binding affinity. For example, triazole derivatives with 4-chlorophenyl substituents showed enhanced antimalarial activity (47–66% yield) .
  • Metabolic Stability : Replace ester linkages with amides or ethers to reduce hydrolysis. Computational tools (e.g., molecular docking) predict interactions with metabolic enzymes like CYP450 .
  • In Vivo Testing : Use pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) to balance activity and stability .

Q. What mechanistic insights have been gained from its role in copper-catalyzed decarboxylative borylation?

Methodological Answer:

  • Decarboxylation Mechanism : The compound acts as a carboxylate precursor in Cu-catalyzed reactions. Decarboxylation generates a radical intermediate, which reacts with bis(pinacolato)diboron to form C-B bonds .
  • Catalytic Cycle : Copper(I) intermediates facilitate single-electron transfer (SET), with reaction efficiency dependent on ligand choice (e.g., phenanthroline) and solvent polarity .
  • Stereochemical Control : Chiral ligands or asymmetric conditions can induce enantioselectivity in borylated products, though this remains underexplored for this substrate .

Q. How should discrepancies in antimalarial efficacy across Plasmodium species be addressed methodologically?

Methodological Answer:

  • Species-Specific Assays : The compound showed activity against P. falciparum but variable results in P. vivax. Use synchronized cultures and standardized IC50 protocols to minimize inter-strain variability .
  • Resistance Profiling : Compare efficacy in drug-sensitive (e.g., NF54) vs. resistant (e.g., K1) strains. Synergy studies with artemisinin derivatives can identify combinatorial benefits .
  • Metabolomic Profiling : Analyze parasite metabolic pathways (e.g., hemoglobin digestion) to identify targets. LC-MS-based metabolomics revealed disruption of lipid biosynthesis in sensitive strains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.